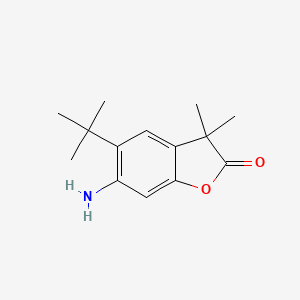

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one

説明

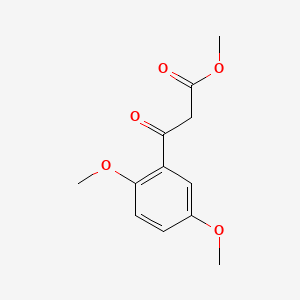

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one is a novel compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a heterocyclic compound that is composed of two fused aromatic rings and contains a tert-butyl group. The compound has been extensively studied for its synthesis and its potential applications in scientific research.

科学的研究の応用

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds, used to extend product shelf life, have been found in various environmental matrices such as indoor dust, air particulates, and water bodies. Exposure pathways include food intake and personal care products. Some SPAs have shown potential hepatic toxicity and endocrine-disrupting effects. Future research is recommended to focus on less toxic SPAs to reduce environmental pollution (Liu & Mabury, 2020).

Biomass to Furan Derivatives for Sustainable Materials

Research on converting plant biomass into furan derivatives highlights a potential application area for compounds structurally related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one. These derivatives, including 5-Hydroxymethylfurfural (HMF) and its analogs, offer sustainable alternatives for producing polymers, fuels, and chemicals, replacing non-renewable hydrocarbon sources. This approach aligns with the growing interest in green chemistry and sustainability in material science (Chernyshev et al., 2017).

Synthetic Routes and Structural Properties

The synthetic pathways and structural properties of novel substituted compounds, including thiazolidinones derived from reactions similar to those involving 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been explored for their potential applications in creating new materials and pharmaceuticals. These studies contribute to the understanding of the chemical behavior and potential utility of such compounds in various fields (Issac & Tierney, 1996).

Organic Synthesis Applications

The application of 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one and its derivatives in organic synthesis, particularly in the production of fine chemicals, underscores the compound's versatility as a building block. The presence of functional groups allows for the preparation of a wide range of chemicals, showcasing the compound's role in advancing synthetic organic chemistry (Fan et al., 2019).

Bioactivities of Phenolic Compounds

The bioactivities of phenolic compounds, including those related to 6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one, have been a subject of interest due to their occurrence in natural sources and their potent biological activities. Understanding the natural sources, bioactivities, and potential applications of these compounds can lead to the discovery of new pharmaceuticals and functional materials (Zhao et al., 2020).

特性

IUPAC Name |

6-amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-13(2,3)8-6-9-11(7-10(8)15)17-12(16)14(9,4)5/h6-7H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSSESLOSCZNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2OC1=O)N)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732339 | |

| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-(tert-butyl)-3,3-dimethylbenzofuran-2(3H)-one | |

CAS RN |

1246213-40-0 | |

| Record name | 6-Amino-5-tert-butyl-3,3-dimethyl-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B594834.png)

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B594839.png)